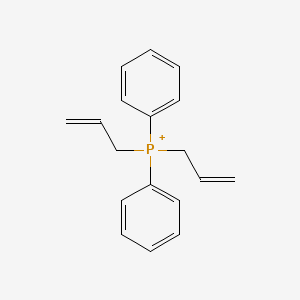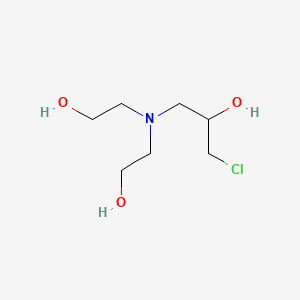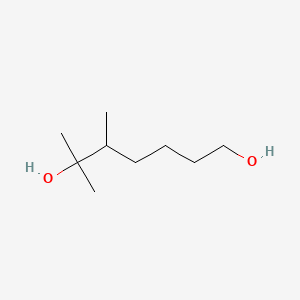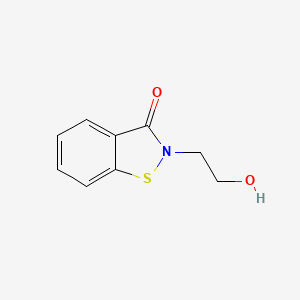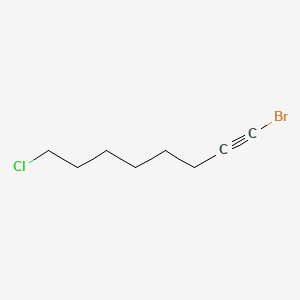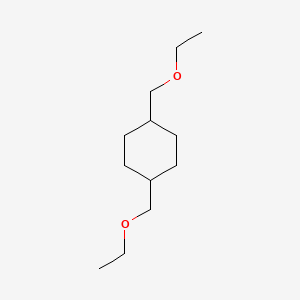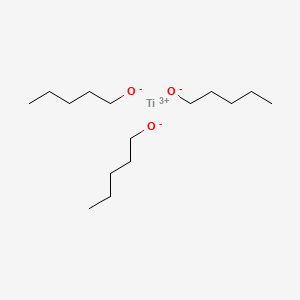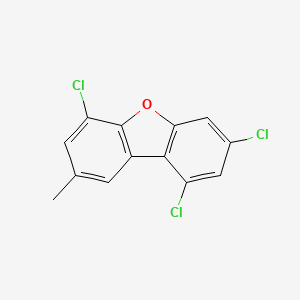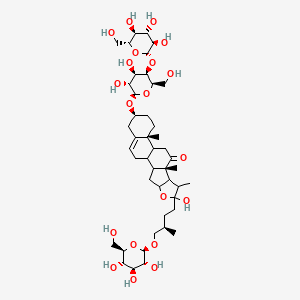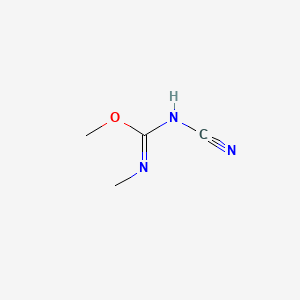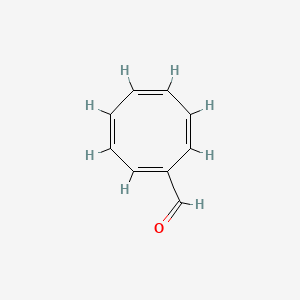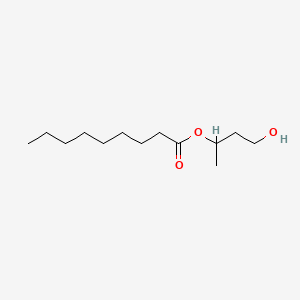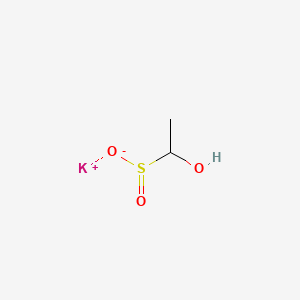
Potassium 1-hydroxyethanesulphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium 1-hydroxyethanesulphinate typically involves the reaction of ethanesulfinic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as:
C2H5SO2H+KOH→C2H5SO2K+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 1-hydroxyethanesulphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: It can be reduced to form ethanesulfinic acid.
Substitution: It can participate in substitution reactions where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Ethanesulfonic acid.
Reduction: Ethanesulfinic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Potassium 1-hydroxyethanesulphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and reduction reactions.
Biology: It is used in biochemical studies to investigate the role of sulfinic acids in biological systems.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of potassium 1-hydroxyethanesulphinate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, to modulate their activity. The sulfinic group plays a crucial role in these interactions by forming covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Sodium 1-hydroxyethanesulphinate: Similar in structure but with sodium as the counterion.
Potassium methanesulphinate: Similar sulfinic acid derivative with a different alkyl group.
Potassium ethanesulfonate: An oxidized form of potassium 1-hydroxyethanesulphinate.
Uniqueness: this compound is unique due to its specific reactivity and stability. It offers distinct advantages in terms of solubility and reactivity compared to its sodium counterpart. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
84434-17-3 |
|---|---|
Formule moléculaire |
C2H5KO3S |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
potassium;1-hydroxyethanesulfinate |
InChI |
InChI=1S/C2H6O3S.K/c1-2(3)6(4)5;/h2-3H,1H3,(H,4,5);/q;+1/p-1 |
Clé InChI |
DGEQNFITNFEYEG-UHFFFAOYSA-M |
SMILES canonique |
CC(O)S(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


